Cas no 122833-60-7 (Methanesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro-)

Methanesulfonamide, N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- is a chiral bis-sulfonamide derivative characterized by its rigid cyclohexane backbone and trifluoromethyl groups. This compound is notable for its high stereochemical purity, derived from the (1R,2R)-cyclohexanediamine scaffold, making it valuable in asymmetric synthesis and catalysis. The presence of trifluoromethyl groups enhances its electron-withdrawing properties, improving reactivity in nucleophilic substitution and coupling reactions. Its stability under various conditions and compatibility with organometallic reagents further broaden its utility in pharmaceutical and fine chemical applications. The compound’s well-defined structure and functional groups make it a versatile intermediate for constructing complex molecular frameworks.
Methanesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- structure
122833-60-7 structure
Product Name:Methanesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro-
CAS No:122833-60-7
MF:C8H12F6N2O4S2
MW:378.312300682068
CID:104391
PubChem ID:24866976
Update Time:2025-06-07

Methanesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- Chemical and Physical Properties

Names and Identifiers

    • (1R)-trans-N,N′-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)
    • 1,1,1-trifluoro-N-[(1R,2R)-2-(trifluoromethylsulfonylamino)cyclohexyl]methanesulfonamide
    • (1R,2R)-1,2-Bis< (trifluoromethyl)sulfonamido> cyclohexane
    • (1R,2R)-N,N'-bis(trifluoromethanesulfonyl)
    • AC1L28XY
    • LS-69641
    • N,N&quot
    • N,N'-((1R,2R)-cyclohexane-1,2-diyl)bis(1,1,1-trifluoromethansulfonamide)
    • N,N''-Thiobis(N-methyl-N'-2,4-xylylformamidine)
    • -thiobis[N'-(2,4-xylyl)-N-methylformamidine]
    • -Thiobis[N'-2,4-xylyl-N-methylformamidine]
    • trans-(R,R)-N,N'-Bis(trifluormethylsulfonyl)-1,2-cyclohexandiamin
    • (R,R)-1,2-Bis(trifluoromethanesulfonamido)cyclohexane
    • (1R)-TRANS-N N'-1 2-CYCLOHEXANEDIYLBIS-&
    • (1R,2R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-cyclohexanediamine
    • N,N'-(1R,2R)-1,2-Cyclohexanediylbis[1,1,1-trifluoromethanesulfonamide]
    • (1R,2R)-trans-N,N′-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)
    • N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(1,1,1-trifluoromethanesulfonamide)
    • AMY1055
    • 1,1,1-TRIFLUORO-N-[(1R,2R)-2-(TRIFLUOROMETHANESULFONAMIDO)CYCLOHEXYL]METHANESULFONAMIDE
    • (r,r)-cyclohexane
    • SCHEMBL2678169
    • Methanesulfonamide, N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro-
    • 164321-91-9
    • (1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide), 97%
    • Methanesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro-,rel-
    • 122833-60-7
    • (1R)-trans-N,N'-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)
    • (1R,2R)-trans-N,N inverted exclamation marka-1,2-Cyclohexanediylbis(1,1,1-trifluoromethanesulfonamide)
    • DTXSID40454846
    • Methanesulfonamide, N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro-, rel-
    • Methanesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro-
    • MDL: MFCD01863491
    • Inchi: 1S/C8H12F6N2O4S2/c9-7(10,11)21(17,18)15-5-3-1-2-4-6(5)16-22(19,20)8(12,13)14/h5-6,15-16H,1-4H2/t5-,6-/m1/s1
    • InChI Key: GKSGSDYYIYURPD-PHDIDXHHSA-N
    • SMILES: S(C(F)(F)F)(N[C@@H]1CCCC[C@H]1NS(C(F)(F)F)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 378.01436
  • Monoisotopic Mass: 378.01426819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 92.3

Experimental Properties

  • Color/Form: Solids
  • Density: 1.64±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 185-187 °C (lit.)
  • Solubility: Insuluble (1.7E-4 g/L) (25 ºC),
  • PSA: 92.34
  • Optical Activity: [α]20/D −6.1°, c = 5 in ethanol
  • Solubility: Not determined

Methanesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36

Methanesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N906585-250mg
1,1,1-trifluoro-N-[(1R,2R)-2-(trifluoromethylsulfonylamino)cyclohexyl]methanesulfonamide
122833-60-7 98%
250mg
¥388.80 2022-09-28
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.